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molecular formula C3H7IO B1294300 1-Iodo-2-methoxyethane CAS No. 996-21-4

1-Iodo-2-methoxyethane

Cat. No. B1294300
M. Wt: 185.99 g/mol
InChI Key: SZCAORBAQHOJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530493B2

Procedure details

To a solution of 5-hydroxy-indole (15.2 g, 114 mmol) in 250 ml of dry acetone 2-methoxyethyl iodide (15 ml, 141 mmol, 1.25 equiv) and anhydrous K2CO3 (46.7 g, 338 mmol, 3 equiv) are added and the mixture is refluxed. Additional amounts of 0.5 equiv of 2-methoxyethyl iodide and K2CO3 are added each day. After 6 days TLC (toluene-acetone, 9:1) indicates the absence of starting material. The solid is removed by filtration, and the solvent is evaporated. The residue is taken up in dichloromethane (800 ml) and the solution is washed with 2 M aqueous HCl, 10% aqueous NaHCO3, and water. The organic layer is dried and concentrated. Column chromatography (toluene-acetone, 9:1) provides 5-(2-methoxyethoxy)-1H-indole (18.8 g, 86%). M.p. 58-60° C. (from ethyl acetate-light petroleum).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
acetone 2-methoxyethyl iodide
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH3:11][O:12][CH2:13][CH2:14]I.CC(C)=O.C([O-])([O-])=O.[K+].[K+].COCCI>C1(C)C=CC=CC=1.CC(C)=O>[CH3:11][O:12][CH2:13][CH2:14][O:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
acetone 2-methoxyethyl iodide
Quantity
250 mL
Type
reactant
Smiles
COCCI.CC(=O)C
Name
Quantity
46.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
toluene acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
WASH
Type
WASH
Details
the solution is washed with 2 M aqueous HCl, 10% aqueous NaHCO3, and water
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COCCOC=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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